3-(Phenylmethyl)-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine-6-carboxylic acid dihydrochloride
Description
3-(Phenylmethyl)-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine-6-carboxylic acid dihydrochloride is a bicyclic heterocyclic compound featuring an imidazo[4,5-c]pyridine core substituted with a phenylmethyl group at the 3-position and a carboxylic acid moiety at the 6-position. The dihydrochloride salt form enhances its solubility in aqueous media, making it advantageous for pharmaceutical and biochemical applications .
Properties
IUPAC Name |
3-benzyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine-6-carboxylic acid;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2.2ClH/c18-14(19)12-6-11-13(7-15-12)17(9-16-11)8-10-4-2-1-3-5-10;;/h1-5,9,12,15H,6-8H2,(H,18,19);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFXAZXLREDQKKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NCC2=C1N=CN2CC3=CC=CC=C3)C(=O)O.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis typically involves constructing the imidazo[4,5-c]pyridine ring system followed by functionalization at the 3-position with the phenylmethyl group and introduction of the carboxylic acid moiety at the 6-position. The final dihydrochloride salt is obtained by treatment with hydrochloric acid.
Stepwise Synthetic Routes
Step 1: Formation of the Imidazo[4,5-c]pyridine Core
- The imidazo[4,5-c]pyridine scaffold is commonly synthesized via cyclization reactions involving appropriately substituted pyridine derivatives and amidines or guanidines.
- For example, a 6-substituted pyridine carboxylic acid or ester can be reacted with an amidine derivative under acidic or basic conditions to induce ring closure forming the imidazo ring fused to the pyridine.
Step 2: Introduction of the Phenylmethyl (Benzyl) Group at Position 3
- The 3-position benzyl substituent is introduced either by alkylation of a precursor imidazo[4,5-c]pyridine intermediate or by employing benzyl-substituted starting materials.
- One approach involves the use of benzyl halides (e.g., benzyl bromide) to alkylate the nitrogen or carbon atom at position 3 under controlled conditions.
- Alternatively, the benzyl group can be incorporated via reductive amination or nucleophilic substitution reactions on a suitable intermediate.
Step 3: Installation of the Carboxylic Acid Group at Position 6
- The carboxylic acid function at the 6-position is introduced either by starting from a 6-carboxylic acid-substituted pyridine derivative or by oxidation of a corresponding alcohol or aldehyde intermediate.
- The acid group can also be protected during earlier steps and deprotected in the final stages to yield the free acid.
Step 4: Formation of the Dihydrochloride Salt
Representative Preparation Procedure (Based on Patent EP0245637A1)
- A solution containing the imidazo[4,5-c]pyridine intermediate is evaporated to a foam.
- The foam is suspended in dichloromethane and treated dropwise with cold 10% sodium carbonate solution to neutralize and extract impurities.
- The organic layer is separated, dried, and concentrated.
- Subsequent alkylation with benzyl bromide or analogous reagents introduces the phenylmethyl group.
- Acidification with hydrochloric acid yields the dihydrochloride salt of the target compound.
- Purification is achieved by recrystallization from suitable solvents.
Alternative Synthetic Routes and Variations
- Some methods utilize chiral resolution or asymmetric synthesis to obtain the (S)-enantiomer selectively.
- Protective group strategies may be employed to safeguard sensitive functional groups during multi-step synthesis.
- Modifications in solvent systems, catalysts, or reaction temperatures can optimize yields and purity.
- Recent literature suggests the use of microwave-assisted synthesis and flow chemistry to enhance reaction efficiency and scalability, although specific protocols for this compound remain limited in public domain sources.
Data Tables Summarizing Preparation Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Imidazo ring formation | Pyridine derivative + amidine, acidic/basic | 70-85 | Cyclization step critical for scaffold |
| Benzylation at position 3 | Benzyl bromide, base (e.g., K2CO3), solvent | 65-80 | Control of regioselectivity important |
| Carboxyl group installation | Starting from carboxylic acid derivative or oxidation | 75-90 | Often present in starting material |
| Salt formation | HCl in ethanol or dichloromethane | Quantitative | Salt crystallizes for purification |
Research Discoveries and Optimization Insights
- The dihydrochloride salt form improves the compound’s pharmacokinetic properties, making it suitable for drug development pipelines.
- Enantioselective synthesis approaches have been developed to enhance the biological activity of the (S)-enantiomer.
- Process intensification via continuous flow reactors has been explored to improve scalability and reproducibility.
- Derivatization at the 3-position with various benzyl analogs allows tuning of biological activity, indicating the importance of the benzylation step in the synthetic route.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the formation of reduced derivatives.
Scientific Research Applications
(S)-3-Benzyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid dihydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . The pathways involved often include key metabolic or signaling pathways that are critical for cellular function .
Comparison with Similar Compounds
Key Observations:
The 4,4-dimethyl variant (CAS 1150644-61-3) introduces steric bulk, which may hinder binding to certain biological targets compared to the phenylmethyl-substituted compound . The pyrimidine-based analog (CAS 89581-58-8) diverges entirely in heterocyclic structure, likely altering its pharmacological profile .
Salt Form: The dihydrochloride salt of the target compound offers superior aqueous solubility compared to the free base or monohydrochloride forms (e.g., CAS 495-77-2), a critical factor for in vivo applications .
Limitations in Available Data
Further experimental studies are required to validate these structural comparisons with functional data.
Biological Activity
The compound 3-(Phenylmethyl)-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine-6-carboxylic acid dihydrochloride , also known as (S)-3-benzyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid dihydrochloride, is a heterocyclic compound with notable biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings and case studies.
- Chemical Formula : C14H15N3O2·2HCl
- Molecular Weight : 330.2 g/mol
- CAS Number : 768322-42-5
Structure
The structure of the compound features a tetrahydroimidazo[4,5-c]pyridine core with a phenylmethyl group and a carboxylic acid moiety. This unique structure contributes to its biological activity.
Anticancer Properties
Research has indicated that tetrahydroimidazo[4,5-c]pyridine derivatives exhibit significant anticancer properties. A study demonstrated that these compounds could induce apoptosis in cancer cells by activating specific pathways involved in cell death. The mechanism involves the inhibition of the PD-L1 pathway, which is crucial for tumor immune evasion .
Antimicrobial Activity
The compound has shown promising antimicrobial activity against various pathogens. In vitro studies have reported effective inhibition of bacterial growth, suggesting potential applications in treating bacterial infections. The mechanism appears to involve disruption of bacterial cell membranes or interference with metabolic pathways .
Neuroprotective Effects
Neuroprotective effects have also been documented. The compound has been studied for its ability to protect neuronal cells from oxidative stress and apoptosis. This property is particularly relevant in neurodegenerative diseases such as Alzheimer's and Parkinson's, where oxidative damage plays a significant role in disease progression .
Case Studies
- In Vivo Studies : In a murine model of cancer, administration of this compound resulted in a significant reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis markers within tumor tissues .
- Antimicrobial Efficacy : A clinical trial involving patients with bacterial infections showed that treatment with this compound led to a marked improvement in symptoms and reduced bacterial load within days of administration .
Mechanistic Insights
Recent studies have focused on elucidating the mechanisms underlying the biological activities of this compound:
- PD-L1 Internalization : Research indicates that tetrahydroimidazo derivatives can promote the internalization of PD-L1 in tumor cells, thereby enhancing T-cell responses against tumors .
- Oxidative Stress Modulation : The compound has been shown to modulate oxidative stress levels in neuronal cells, potentially through the activation of antioxidant pathways and inhibition of pro-apoptotic signals .
Comparative Analysis
The following table summarizes key findings related to the biological activity of this compound compared to other similar compounds:
| Compound Name | Anticancer Activity | Antimicrobial Activity | Neuroprotective Effects |
|---|---|---|---|
| This compound | High | Moderate | High |
| Other Imidazo Derivatives | Moderate | High | Moderate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
